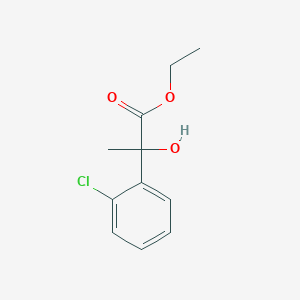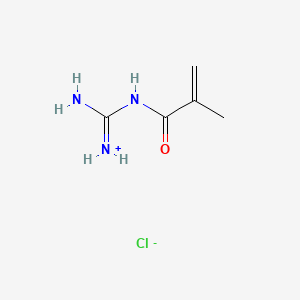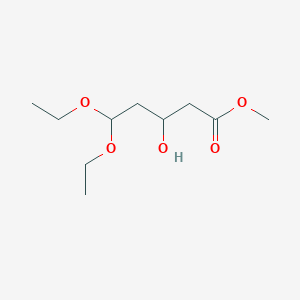![molecular formula C10H13F2NO B13688433 (R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is a chiral compound with a unique structure that includes an aminoethyl group, a phenyl ring, and two fluorine atoms attached to an ethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(1-Aminoethyl)phenylboronic acid and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.
Automated Purification Systems: Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
®-3-(1-Aminoethyl)phenylboronic acid: Shares the aminoethyl and phenyl groups but lacks the difluoroethanol moiety.
2,2-Difluoroethanol: Contains the difluoroethanol group but lacks the aminoethyl and phenyl groups.
Uniqueness
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC 名称 |
2-[3-(1-aminoethyl)phenyl]-2,2-difluoroethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13)8-3-2-4-9(5-8)10(11,12)6-14/h2-5,7,14H,6,13H2,1H3 |
InChI 键 |
NNNBRAACNYLATK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(CO)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



